2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carbaldehyde with a pyridine derivative under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, often using catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: A simpler indole derivative with similar reactivity but fewer functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its combination of the indole and pyridine moieties, which confer unique chemical and biological properties.
Properties
CAS No. |
590397-81-2 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-11-16-15-8-7-12-4-1-2-6-14(12)18(15)20-17(16)13-5-3-9-19-10-13/h1-11,20H |
InChI Key |
UMFXZNYSLQQGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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